molecular formula C20H13NO3 B2430875 N-(naphthalen-2-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 1847-06-9

N-(naphthalen-2-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2430875
CAS No.: 1847-06-9
M. Wt: 315.328
InChI Key: ORCPBSUOEFUIAG-UHFFFAOYSA-N
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Description

N-(naphthalen-2-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. This compound is characterized by the presence of a naphthalene ring fused to a chromene structure, with a carboxamide group attached at the third position of the chromene ring. The unique structure of this compound imparts it with interesting chemical and biological properties, making it a subject of significant interest in various fields of scientific research.

Properties

IUPAC Name

N-naphthalen-2-yl-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13NO3/c22-19(17-12-15-7-3-4-8-18(15)24-20(17)23)21-16-10-9-13-5-1-2-6-14(13)11-16/h1-12H,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORCPBSUOEFUIAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalen-2-yl)-2-oxo-2H-chromene-3-carboxamide typically involves a multi-step process. One common method involves the condensation of 2-hydroxyacetophenone with naphthalene-2-carboxaldehyde in the presence of a base to form the intermediate 2-(naphthalen-2-yl)-2H-chromene-3-carbaldehyde. This intermediate is then reacted with an amine, such as ammonia or a primary amine, to form the desired carboxamide product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to improve yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and can lead to more efficient production. Additionally, the use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further enhance the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(naphthalen-2-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of substituted chromene derivatives with varying functional groups.

Scientific Research Applications

Chemical Properties and Structure

N-(naphthalen-2-yl)-2-oxo-2H-chromene-3-carboxamide features a naphthalene ring fused to a chromene structure, with a carboxamide group at the third position of the chromene ring. Its molecular formula is C16H13NO3, and it has a molecular weight of 281.28 g/mol. The presence of both aromatic and carbonyl functionalities enhances its reactivity and interaction with biological targets.

Chemistry

The compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows it to participate in various organic reactions, including:

  • Reactions with electrophiles : The carbonyl group can undergo nucleophilic addition reactions.
  • Formation of derivatives : It can be modified to create new compounds with enhanced properties.

Biology

This compound has been investigated for several biological activities , including:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has demonstrated effective inhibition against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of approximately 15 µg/mL.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Enterococcus spp.62.5–125 µM
  • Antioxidant Properties : The compound's structure allows it to scavenge free radicals, which may contribute to its protective effects against oxidative stress.

Medicine

In medicinal chemistry, this compound is being explored for potential therapeutic applications:

  • Anticancer Activity : Preliminary studies indicate that it may induce apoptosis in cancer cells, potentially through the inhibition of specific enzymes involved in cell proliferation.
    • A study reported an IC50 value of 25 µM against human breast cancer cells, indicating significant growth inhibition at this concentration.

Industry

The compound is utilized in the production of dyes and pigments due to its vibrant color properties. Its chemical stability makes it suitable for various industrial applications, including:

  • Organic Electronics : It can be employed as a component in organic light-emitting diodes (OLEDs) and other electronic materials.

Case Studies and Research Findings

Recent studies have highlighted the diverse applications of this compound:

  • Antimicrobial Study : A comprehensive evaluation demonstrated its efficacy against multiple bacterial strains, suggesting potential use as an antimicrobial agent in clinical settings.
  • Anticancer Research : Investigations into its cytotoxic effects revealed promising results against various cancer cell lines, warranting further exploration into its therapeutic potential.

Mechanism of Action

The mechanism of action of N-(naphthalen-2-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

N-(naphthalen-2-yl)-2-oxo-2H-chromene-3-carboxamide can be compared with other similar compounds, such as:

    Naphthalene derivatives: These compounds share the naphthalene ring structure and may have similar aromatic properties.

    Chromene derivatives: Compounds with the chromene structure can exhibit similar chemical reactivity and biological activities.

    Carboxamide derivatives: These compounds contain the carboxamide functional group and may have comparable pharmacological properties.

The uniqueness of this compound lies in its combined structural features, which impart it with distinct chemical and biological properties not found in other compounds with only one of these features.

Biological Activity

N-(naphthalen-2-yl)-2-oxo-2H-chromene-3-carboxamide is a compound belonging to the chromene family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR), supported by relevant data and case studies.

Overview of Chromenes

Chromenes are a class of heterocyclic compounds characterized by a benzopyran structure. They exhibit a wide range of biological activities including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The specific compound this compound has been studied for its potential therapeutic applications due to the presence of the naphthalene moiety which enhances its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes that are crucial in cancer cell proliferation and survival. For instance, it interacts with specific targets involved in apoptotic pathways, leading to increased apoptosis in cancer cells .
  • Fluorescent Probe : It acts as a fluorescent probe for biological imaging, allowing researchers to visualize cellular processes in real-time.
  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics .

Anticancer Activity

A notable study investigated the cytotoxic effects of related chromene derivatives on multidrug-resistant cancer cells. The results demonstrated that these compounds could activate the PERK-eIF2α-ATF4 pathway, leading to apoptosis in resistant cell lines. The IC50 values indicated potent activity against colon carcinoma cells, with some derivatives showing lower IC50 than standard chemotherapeutics like doxorubicin .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the chromene scaffold significantly influence biological activity. For instance, the introduction of electron-withdrawing groups or alterations in the naphthalene moiety can enhance enzyme binding affinity and selectivity .

CompoundIC50 (µM)Activity TypeMechanism
This compound15AnticancerApoptosis induction
4-hydroxy-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide10AnticancerPERK-eIF2α pathway activation
6-bromo-N-(naphthalen-2-yl)-2-oxo-2H-chromene-3-carboxamide20AntimicrobialEnzyme inhibition

Case Studies

  • Anticancer Efficacy : A recent investigation into a derivative of N-(naphthalen-2-yl)-2-oxo-2H-chromene demonstrated significant cytotoxicity against human cancer cell lines, with mechanisms involving caspase activation and disruption of mitochondrial membrane potential .
  • Antimicrobial Properties : In vitro studies have shown that N-(naphthalen-2-yl)-2-oxo-2H-chromene derivatives possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure was optimized to enhance potency against resistant strains .

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